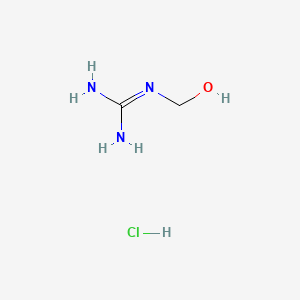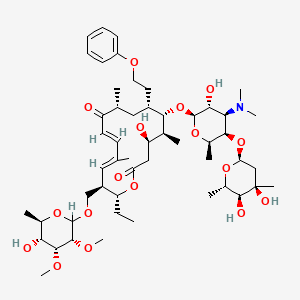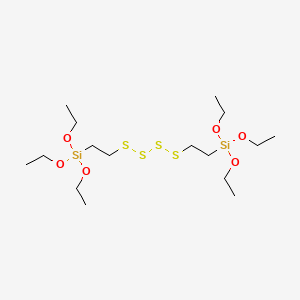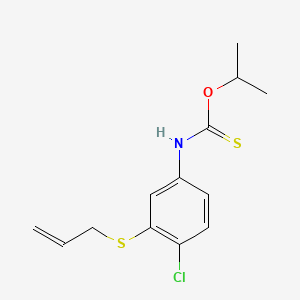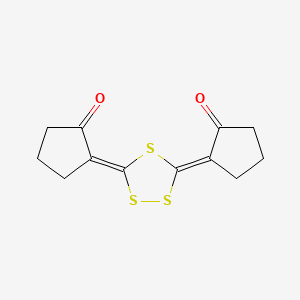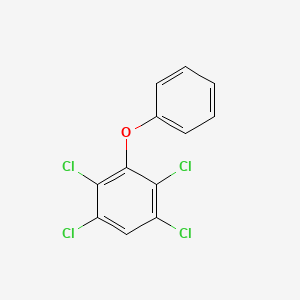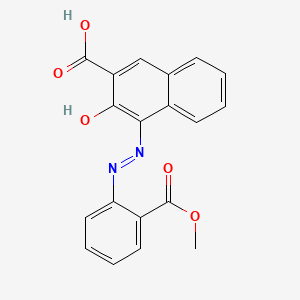
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(methoxycarbonyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Esters and ethers of the original compound.
科学的研究の応用
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is primarily related to its ability to interact with biological molecules through its azo and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the azo group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share the hydroxyl group and have similar applications in dye production and biological research.
Phenylboronic acids: These compounds have similar reactivity and are used in similar applications, such as drug delivery and chemical synthesis.
Uniqueness
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is unique due to its specific azo structure, which imparts distinct color properties and reactivity. Its combination of hydroxyl, carboxyl, and azo groups allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
41425-46-1 |
|---|---|
分子式 |
C19H14N2O5 |
分子量 |
350.3 g/mol |
IUPAC名 |
3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24) |
InChIキー |
NFXGRIHAQBMNIW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


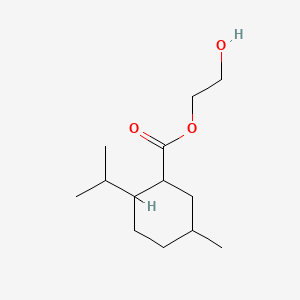
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)

